Methyl (4-ethoxy-3-propylphenyl)carbamate
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Overview
Description
Methyl (4-ethoxy-3-propylphenyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-ethoxy-3-propylphenyl)carbamate typically involves the reaction of 4-ethoxy-3-propylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as crystallization or distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-ethoxy-3-propylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and oxides.
Scientific Research Applications
Methyl (4-ethoxy-3-propylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (4-ethoxy-3-propylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Methyl (4-ethoxy-3-propylphenyl)carbamate is unique due to its specific structural features, such as the ethoxy and propyl groups attached to the phenyl ring.
Properties
CAS No. |
88715-42-8 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl N-(4-ethoxy-3-propylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-4-6-10-9-11(14-13(15)16-3)7-8-12(10)17-5-2/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
VROXTEXHCVLCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)NC(=O)OC)OCC |
Origin of Product |
United States |
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